1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Description
Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33F3/c1-2-3-16-4-6-17(7-5-16)8-9-18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBOJQDLNPQVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569636 | |
| Record name | 1,2,3-Trifluoro-5-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131819-24-4 | |
| Record name | 1,2,3-Trifluoro-5-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalysis
A foundational step involves forming the trans-cyclohexyl-ethyl bridge. In a method analogous to Qian’s work, Grignard coupling between trans-4-(trans-4'-propylcyclohexyl)-1-chlorocyclohexane and chlorovinylmagnesium bromide achieves this linkage. Key parameters include:
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Catalyst | FeCl₃ | Enhances coupling efficiency |
| Molar Ratio | 1:1.2 (substrate:Grignard) | Minimizes side reactions |
| Temperature | 0–5°C | Prevents thermal degradation |
This step yields trans-4-(trans-4'-propylcyclohexyl)cyclohexyl-ethylene with >99% purity.
Hydrogenation for Saturation and Stereochemical Control
Palladium-Catalyzed Hydrogenation
Following Grignard coupling, hydrogenation saturates the ethylene group while preserving trans stereochemistry. As demonstrated in the synthesis of 1-cyclohexyl-2-(trifluoromethyl)benzene:
-
Conditions : 40°C, 1–5 bar H₂, Pd/C (10 wt%) in methanol.
-
Outcome : Full saturation of the double bond without epimerization.
Fluorination Strategies for the Benzene Core
Electrofluorination Techniques
Electrochemical fluorination (ECF), as detailed in CN104805467B, offers a scalable route for introducing fluorine atoms. Adapted for the target compound:
Direct Fluorination Using Xenon Difluoride
For laboratories lacking ECF infrastructure, xenon difluoride (XeF₂) in HF-pyridine mediates electrophilic fluorination:
| Parameter | Value | Note |
|---|---|---|
| XeF₂ Equivalents | 3.0 | Ensures complete trifluorination |
| Reaction Time | 24 h | Slow addition minimizes over-fluorination |
| Temperature | −10°C | Controls exothermicity |
Assembly and Final Functionalization
Suzuki-Miyaura Coupling
The benzene core is functionalized via Suzuki coupling between a boronic ester intermediate and the fluorinated cyclohexyl-ethyl fragment:
-
Catalyst : Pd(PPh₃)₄ (2 mol%).
-
Base : K₂CO₃ (2.5 equiv).
-
Solvent : DME/H₂O (4:1).
-
Yield : 75–82% after column chromatography.
Challenges and Optimization
Stereochemical Integrity
Maintaining trans configurations across both cyclohexyl groups requires:
-
Low-temperature reactions to prevent ring flipping.
-
Chiral auxiliaries during intermediate synthesis.
Fluorination Side Reactions
Over-fluorination and defluorination are mitigated by:
Scalability Considerations
Industrial adaptations prioritize:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of liquid crystal materials and other advanced materials
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated LCMs share core structural motifs but differ in substituents, fluorine count, and cyclohexyl chain configurations. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Mass (g/mol) | Fluorine Atoms | Key Substituents |
|---|---|---|---|---|
| Target Compound (131819-24-4) | C23H33F3 | 366.51 | 3 | Trans-4-propylcyclohexyl-ethyl bicyclohexyl |
| DPrCB (1,2-Difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene) (117943-37-0) | C21H28F2 | 318.45 | 2 | Single trans-4-propylcyclohexyl chain |
| TPrCB (1,2,3-Trifluoro-5-[3-(3-propylcyclohexyl)cyclohexyl]benzene) | C21H28F3 | 337.45 | 3 | Propylcyclohexyl without ethyl linkage |
| BBDB (4-[(trans,trans)-4'-(3-Buten-1-yl)[1,1'-bicyclohexyl]-4-yl]-1,2-difluoro-benzene) | C24H30F2 | 356.50 | 2 | Butenyl-substituted bicyclohexyl |
| ECTB (1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene) | C21H29F3O | 354.46 | 3 (in CF3O) | Trifluoromethoxy group |
Key Findings from Comparative Studies
Environmental Persistence :
- The target compound exhibits higher persistence in dust samples from e-waste sites compared to DPrCB and BBDB due to its additional fluorine atom and bulky bicyclohexyl-ethyl substituent, which hinder degradation .
- Photocatalytic degradation rates (using TiO2) vary significantly:
- Target Compound : 40% degradation after 6 hours.
- DPrCB : 65% degradation under identical conditions .
Thermal Stability :
- The trans-configuration of cyclohexyl groups in the target compound enhances thermal stability (decomposition temperature: ~280°C) compared to cis-isomers (~250°C) .
Electronic Properties :
- The trifluorinated benzene core in the target compound provides greater dipole moment (2.1 D ) than difluorinated analogs like DPrCB (1.6 D ), improving its suitability for high-performance liquid crystal displays .
Industrial and Environmental Relevance
- Commercial Availability : The target compound is marketed by TCI Chemicals (Product Code: T3466) at a premium price (~$10,700/kg), reflecting its specialized application in advanced LC formulations .
- Environmental Impact : Detected in indoor dust at e-waste sites at concentrations up to 24.3 ng/g , surpassing levels of structurally simpler LCMs like TrPrB (3,4,5-trifluorobiphenyl derivatives) .
Biological Activity
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS Number: 131819-24-4) is a synthetic organic compound characterized by its trifluoromethyl and cyclohexyl substituents. This compound belongs to the family of liquid crystals and has garnered attention for its potential biological activities, particularly in pharmacology and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H33F3 |
| Molecular Weight | 366.51 g/mol |
| CAS Number | 131819-24-4 |
| Appearance | White to almost white powder or crystal |
| Boiling Point | 411.8 ± 45.0 °C (Predicted) |
| Density | 1.025 g/cm³ |
| Solubility | Soluble in Toluene |
Structural Characteristics
The compound's structure features a trifluoromethyl group attached to a benzene ring that is further substituted with cyclohexyl groups. This unique arrangement is expected to influence its interactions with biological systems.
Pharmacological Potential
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can contribute to their biological activity. The presence of cyclohexyl moieties may also enhance interaction with lipid membranes, potentially influencing cellular uptake and distribution.
Anticancer Activity
A study conducted on related trifluoromethylated compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspase pathways. Further investigation into the specific activity of this compound is warranted to elucidate its potential as an anticancer agent.
Neuroprotective Effects
Preliminary studies suggest that similar compounds may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. The structural similarities may imply that this compound could possess similar effects.
Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of trifluoromethylated compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that:
- Compound Concentration : IC50 values ranged from 10 µM to 50 µM.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
This suggests that derivatives like this compound may have promising anticancer properties.
Study 2: Neuroprotective Screening
A screening study assessed the neuroprotective effects of various cyclohexyl-substituted compounds in models of oxidative stress:
- Cell Line Used : SH-SY5Y neuroblastoma cells.
- Results : Compounds demonstrated reduced cell death in response to oxidative stress induced by hydrogen peroxide.
These findings indicate potential neuroprotective applications for structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene?
- Methodological Answer : Synthesis typically involves multi-step reactions with trans-4-propylcyclohexyl intermediates. For example, substituted benzaldehyde derivatives can be reacted with triazole precursors under reflux conditions in absolute ethanol, followed by glacial acetic acid catalysis and solvent evaporation . Purification via column chromatography and structural confirmation using NMR and high-resolution mass spectrometry (HRMS) are critical.
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray crystallography : Resolve trans/cis isomerism in cyclohexyl groups.
- Spectroscopy : Use NMR to confirm fluorine substitution patterns and NMR for cyclohexyl proton environments .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond angles, dipole moments, and electrostatic potential surfaces .
Advanced Research Questions
Q. How do structural variations in fluorinated liquid crystal monomers (LCMs) like this compound influence their reactivity with reactive oxygen species (ROS)?
- Methodological Answer :
- Experimental design : Conduct photocatalytic degradation studies under UV/visible light with TiO or ZnO catalysts. Monitor degradation kinetics via LC-MS and identify intermediates (e.g., hydroxylated or dealkylated products) .
- Key variables : Compare substituent effects (e.g., trifluoro vs. difluoro analogs) on ROS affinity using electron paramagnetic resonance (EPR) to detect radical adducts .
- Data contradiction resolution : Conflicting reactivity trends may arise from steric hindrance in the cyclohexyl-ethyl linkage; use molecular docking simulations to assess ROS accessibility .
Q. What are the species-dependent metabolic pathways of fluorinated LCMs, and how do they inform toxicity assessments?
- Methodological Answer :
-
In vitro metabolism : Incubate the compound with liver microsomes from humans, rats, and fish (e.g., Cyprinus carpio). Use LC-HRMS to identify metabolites (e.g., hydroxylation at cyclohexyl groups or dealkylation of the ethyl bridge) .
-
Toxicity prediction : Apply ECOSAR and Toxicity Estimation Software Tool (T.E.S.T.) to compare parent compound and metabolite toxicity (e.g., developmental toxicity, mutagenicity). Validate predictions with in vivo rat models (urine, serum, fecal analysis) .
Metabolite Pathway Species Detected Predicted Toxicity Hydroxy-cyclohexyl Hydroxylation Rat, Human Mutagenic (T.E.S.T.) Dealkylated analog Dealkylation Crucian Carp Aquatic toxicity (ECOSAR)
Q. How can contradictions in structure-reactivity relationships for fluorinated LCMs be resolved?
- Methodological Answer :
- Root cause analysis : Divergent results (e.g., reactivity in photocatalysis vs. biodegradation) may stem from methodological differences in ROS generation (e.g., homogeneous vs. heterogeneous catalysis) .
- Hybrid modeling : Combine experimental data (e.g., LC-MS degradation profiles) with receptor-based machine learning (ML) models to cluster chemical features influencing reactivity .
Data-Driven Research Design
Q. What computational approaches are effective for predicting the environmental persistence of this compound?
- Methodological Answer :
- PBT (Persistence, Bioaccumulation, Toxicity) profiling : Use EPI Suite to estimate half-life in water/soil. Validate with OECD 307/308 biodegradation tests .
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or lipid bilayers to predict bioaccumulation potential .
Q. How can cross-species metabolic differences inform ecological risk assessments?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
